4-Bromothieno[2,3-c]pyridine-2-sulfonyl chloride
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Overview
Description
4-Bromothieno[2,3-c]pyridine-2-sulfonyl chloride is a chemical compound with the molecular formula C7H3BrClNO2S2 and a molecular weight of 312.58 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromothieno[2,3-c]pyridine-2-sulfonyl chloride typically involves the reaction of 4-bromothieno[2,3-c]pyridine with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride derivative .
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a highly pure form .
Chemical Reactions Analysis
Types of Reactions
4-Bromothieno[2,3-c]pyridine-2-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and forming new products.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. Reaction conditions typically involve the use of solvents like dichloromethane or acetonitrile and may require the presence of catalysts or bases to facilitate the reaction .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while reactions with alcohols can produce sulfonate esters .
Scientific Research Applications
4-Bromothieno[2,3-c]pyridine-2-sulfonyl chloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromothieno[2,3-c]pyridine-2-sulfonyl chloride involves its reactivity with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is primarily due to the presence of the sulfonyl chloride group, which is highly electrophilic and readily reacts with nucleophilic species . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with .
Comparison with Similar Compounds
Similar Compounds
4-Chlorothieno[2,3-c]pyridine-2-sulfonyl chloride: Similar structure but with a chlorine atom instead of a bromine atom.
4-Fluorothieno[2,3-c]pyridine-2-sulfonyl chloride: Similar structure but with a fluorine atom instead of a bromine atom.
4-Iodothieno[2,3-c]pyridine-2-sulfonyl chloride: Similar structure but with an iodine atom instead of a bromine atom.
Uniqueness
4-Bromothieno[2,3-c]pyridine-2-sulfonyl chloride is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromine atom can also affect the compound’s physical and chemical properties, making it distinct from its halogenated counterparts .
Properties
IUPAC Name |
4-bromothieno[2,3-c]pyridine-2-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClNO2S2/c8-5-2-10-3-6-4(5)1-7(13-6)14(9,11)12/h1-3H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWCAZDDYYPVIIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC2=CN=CC(=C21)Br)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClNO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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